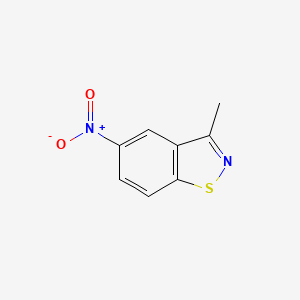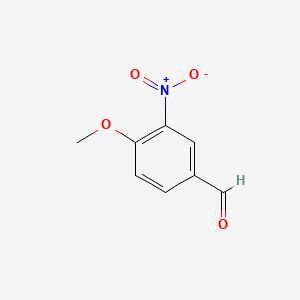
4-甲酰基-2-甲氧基苯基 2-呋喃酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-2-methoxyphenyl 2-furoate is an organic compound with the molecular formula C₁₃H₁₀O₅ and a molecular weight of 246.22 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a furoate ester, making it a versatile molecule in various chemical reactions and applications .
科学研究应用
4-Formyl-2-methoxyphenyl 2-furoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
生化分析
Biochemical Properties
4-Formyl-2-methoxyphenyl 2-furoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules are crucial for its function in proteomics research . For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
4-Formyl-2-methoxyphenyl 2-furoate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact metabolic pathways by altering the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Formyl-2-methoxyphenyl 2-furoate involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, 4-Formyl-2-methoxyphenyl 2-furoate may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Formyl-2-methoxyphenyl 2-furoate can change over time. The compound’s stability and degradation are important factors to consider. Over time, 4-Formyl-2-methoxyphenyl 2-furoate may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 4-Formyl-2-methoxyphenyl 2-furoate can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
4-Formyl-2-methoxyphenyl 2-furoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites .
Transport and Distribution
The transport and distribution of 4-Formyl-2-methoxyphenyl 2-furoate within cells and tissues are critical for its function. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its activity and effectiveness .
Subcellular Localization
4-Formyl-2-methoxyphenyl 2-furoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 2-furoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of 4-Formyl-2-methoxyphenyl 2-furoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
4-Formyl-2-methoxyphenyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Formyl-2-methoxyphenyl 2-furoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2-furoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-Formyl-2-methoxyphenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The methoxy and furoate groups can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
Vanillin acetate: 4-Formyl-2-methoxyphenyl acetate.
4-Formyl-2-methoxyphenyl benzoate: Similar structure with a benzoate ester instead of a furoate ester
Uniqueness
4-Formyl-2-methoxyphenyl 2-furoate is unique due to the presence of both a formyl group and a furoate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
属性
IUPAC Name |
(4-formyl-2-methoxyphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-16-12-7-9(8-14)4-5-10(12)18-13(15)11-3-2-6-17-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOOHBRTOATAMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)





![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)


![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)


